
Ethyl 3-fluoro-5-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO4S It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a sulfamoyl group at the 5-position, with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-sulfamoylbenzoate typically involves a multi-step process. One common method is the esterification of 3-fluoro-5-sulfamoylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another synthetic route involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-5-sulfamoylbenzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoro-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-sulfamoylbenzoic acid and ethanol in the presence of a strong acid or base.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-fluoro-5-sulfamoylbenzoic acid and ethanol.
Reduction: 3-fluoro-5-aminobenzoate derivatives.
Applications De Recherche Scientifique
Ethyl 3-fluoro-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential anticancer properties by targeting specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity through electron-withdrawing effects, stabilizing the interaction with the target enzyme. This mechanism is particularly relevant in the context of anticancer research, where the compound inhibits enzymes crucial for DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Ethyl 3-fluoro-5-sulfamoylbenzoate can be compared with other benzoate derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-chloro-5-sulfamoylbenzoate: Contains a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
Ethyl 3-fluoro-5-aminobenzoate: The sulfamoyl group is replaced by an amino group, altering its chemical and biological properties.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfamoyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H10FNO4S |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 3-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |
Clé InChI |
SZQKFPGUWHSZAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
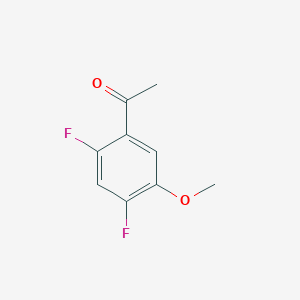
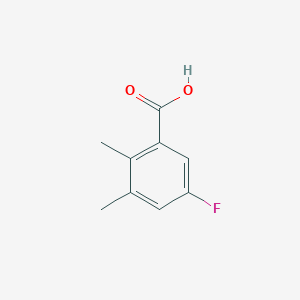
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)

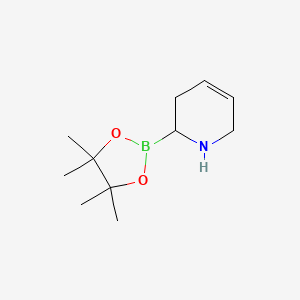
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)
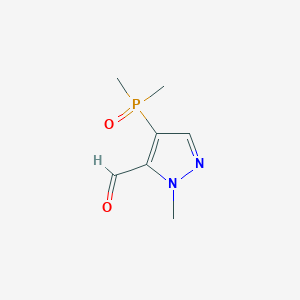
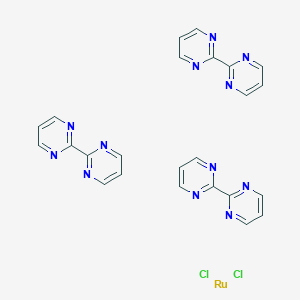

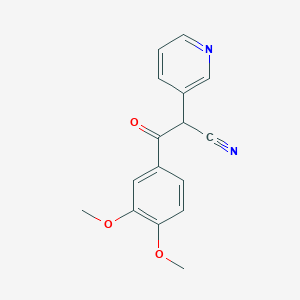
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
